Feprazone
Vue d'ensemble
Description
Applications De Recherche Scientifique
La féprazone a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier la réactivité des dérivés de la pyrazolidine.
Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies de signalisation.
Industrie : Utilisée dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
La féprazone exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de l'inflammation et de la douleur. En inhibant la COX, la féprazone réduit la production de prostaglandines, atténuant ainsi l'inflammation et la douleur . De plus, il a été démontré que la féprazone atténuait l'activation de la voie TLR4/MyD88/NF-κB, qui joue un rôle dans les réponses inflammatoires .
Mécanisme D'action
Target of Action
Feprazone is a nonsteroidal anti-inflammatory drug (NSAID) and a cyclooxygenase (COX) inhibitor . It primarily targets COX enzymes, which play a crucial role in the production of prostaglandins that mediate pain and inflammation.
Mode of Action
This compound interacts with its primary targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
This compound affects several biochemical pathways. It mitigates the activation of the TLR4/MyD88/NF-κB pathway, which plays a significant role in inflammation and immune responses . Additionally, this compound inhibits the SOX-4/ADAMTS-5 signaling pathway, which is involved in the degradation of Aggrecan, a major component of cartilage .
Pharmacokinetics
This compound is efficiently absorbed in the body, with a plasma elimination half-life of 29.5-33.5 hours . The apparent volume of distribution and clearance are similar to those of phenylbutazone, a related compound . The protein binding of certain drugs, such as Valproic acid, can be decreased when combined with this compound .
Result of Action
This compound has several molecular and cellular effects. It ameliorates cell death in human aortic endothelial cells (HAECs) induced by free fatty acids (FFAs), restores cell viability, and reduces the release of lactate dehydrogenase (LDH) . It also reduces the production of mitochondrial reactive oxygen species (ROS), preventing oxidative stress . Furthermore, this compound decreases the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), which are involved in tissue remodeling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of FFAs can induce endothelial dysfunction, which this compound can counteract . Additionally, the drug’s anti-adipogenic and anti-obesity capacities can be observed in both in vitro 3 T3-L1 cells and in vivo mice models .
Analyse Biochimique
Biochemical Properties
Feprazone is a non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor that is 10-fold selective for COX-2 over COX-1 . It interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of prostaglandins, which are involved in inflammation and pain .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to ameliorate Free Fatty Acid (FFA)-induced cell death of human aortic endothelial cells (HAECs) by restoring cell viability and reducing the release of lactate dehydrogenase (LDH) . It also ameliorated FFA-induced oxidative stress by reducing the production of mitochondrial reactive oxygen species (ROS) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It prevents FFA-induced activation of the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/ nuclear factor kappa-B (NF-κB) signaling pathway . This pathway is involved in the inflammatory response, and its inhibition by this compound can help reduce inflammation.
Temporal Effects in Laboratory Settings
One study showed that this compound was significantly superior to aspirin in all the parameters tested . All twenty patients in the study showed an improvement of their gastrointestinal symptoms, nineteen reporting no symptoms at all when taking the new preparation .
Metabolic Pathways
As an NSAID, it is likely to be involved in the arachidonic acid pathway, where it inhibits the COX enzymes and reduces the production of prostaglandins .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la féprazone implique la réaction de la phénylhydrazine avec l'ester acétoacétique pour former un dérivé de la pyrazolone. Cet intermédiaire est ensuite mis à réagir avec le chlorure de benzyle pour introduire le groupe benzyle, suivi d'une prénylation pour obtenir la féprazone .
Méthodes de production industrielle
La production industrielle de la féprazone suit généralement la même voie de synthèse, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté du produit final. Les solvants et les catalyseurs utilisés dans le processus sont soigneusement choisis pour minimiser les impuretés et les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
La féprazone subit diverses réactions chimiques, notamment :
Oxydation : La féprazone peut être oxydée pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la féprazone en ses formes réduites.
Substitution : La féprazone peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la féprazone peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits .
Comparaison Avec Des Composés Similaires
La féprazone est similaire à d'autres AINS comme la phénylbutazone et l'ibuprofène. sa structure prénylée est unique, ce qui peut contribuer à ses propriétés pharmacologiques spécifiques . Des composés similaires comprennent :
Phénylbutazone : Un analogue de la féprazone avec un groupe n-butyle au lieu d'un groupe prényle.
Ibuprofène : Un autre AINS ayant des effets anti-inflammatoires et analgésiques similaires, mais une structure chimique différente.
La structure et le mécanisme d'action uniques de la féprazone en font un composé précieux à la fois en recherche et en applications thérapeutiques.
Propriétés
IUPAC Name |
4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(2)13-14-18-19(23)21(16-9-5-3-6-10-16)22(20(18)24)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWCVQDXDFISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023051 | |
Record name | Feprazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30748-29-9 | |
Record name | Feprazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30748-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Feprazone [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030748299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Feprazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Feprazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Feprazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FEPRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVX6J0CGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.